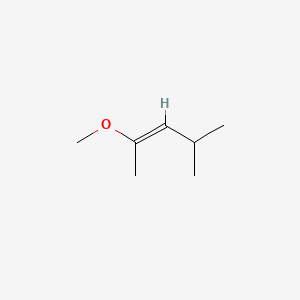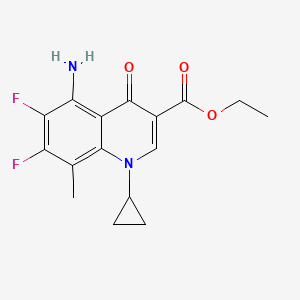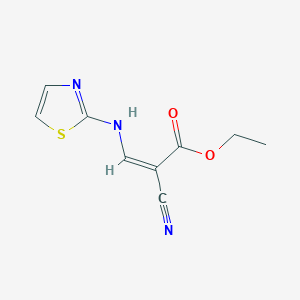![molecular formula C19H22N2O4 B14154341 2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate CAS No. 6629-68-1](/img/structure/B14154341.png)
2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group, a methyl group, and a nitrobenzoate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 4-nitrobenzoic acid with 2-[(Diethylamino)methyl]-6-methylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction conditions and can lead to higher conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(Diethylamino)methyl]-6-methylphenyl 4-aminobenzoate .
Applications De Recherche Scientifique
2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, altering their activity. The nitrobenzoate moiety may also play a role in the compound’s biological effects by participating in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)-6-methyl-4-pyrimidinol
- 2-[(Diethylamino)methyl]-4-dodecylphenol
Uniqueness
2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .
Propriétés
Numéro CAS |
6629-68-1 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
[2-(diethylaminomethyl)-6-methylphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H22N2O4/c1-4-20(5-2)13-16-8-6-7-14(3)18(16)25-19(22)15-9-11-17(12-10-15)21(23)24/h6-12H,4-5,13H2,1-3H3 |
Clé InChI |
IIRPXIICUJHJIB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC=CC(=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
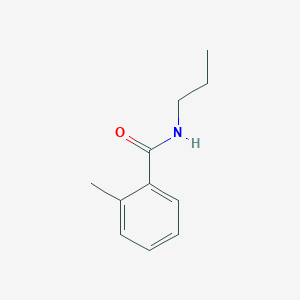
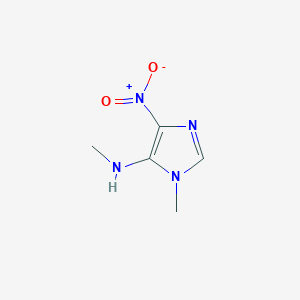
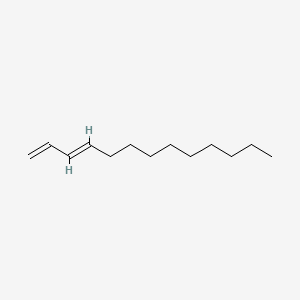
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
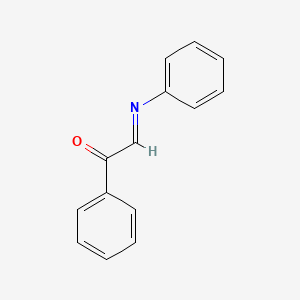



![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)
